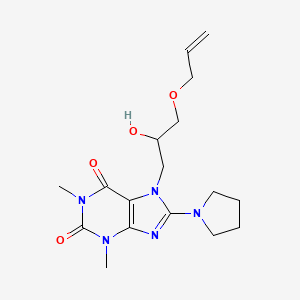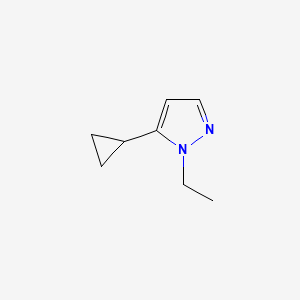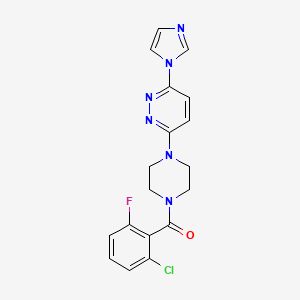
2-Bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields.
Scientific Research Applications
Radiosynthesis
1-[18F]Fluoromethyl-4-methyl-benzene, synthesized from its bromo analogue, and various substituted [18F]fluoromethyl-benzenes have been prepared for prospective bifunctional labeling agents in radiosynthesis (Namolingam, Luthra, Brady, & Pike, 2001).
Spectroscopic Studies
The FTIR and FTRaman spectroscopy of 2-bromo-4-methyl aniline molecules are studied, providing insights into molecular geometry and vibrational frequencies, aiding in the development of substituted aniline derivatives (Ramalingam, Periandy, Narayanan, & Mohan, 2010).
Synthesis of Isoindoles
A two-step synthesis method for 1-substituted 3-alkoxy-1H-isoindoles has been developed, starting from 1-bromo-2-(dialkoxymethyl)benzenes, demonstrating the utility of bromo analogues in creating complex organic structures (Kuroda & Kobayashi, 2015).
Aryne Route Synthesis
1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene, derived from 1-bromo-2-(trifluoromethoxy)benzene, are used in the synthesis of naphthalenes, showcasing the use of bromo derivatives in organometallic synthesis (Schlosser & Castagnetti, 2001).
Conformational Studies
Dynamic NMR and molecular mechanics calculations have been used to study the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, elucidating the effects of substituents on molecular structure (Okazaki, Unno, Inamoto, & Yamamoto, 1989).
Fluorescence Properties
The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene and its fluorescence properties are studied, highlighting the potential use of bromo derivatives in photoluminescence applications (Zuo-qi, 2015).
Structural Analysis
The X-Ray structure determinations of various bromo- and bromomethyl-substituted benzenes are performed to understand the intermolecular interactions and packing motifs in crystal structures (Jones, Kuś, & Dix, 2012).
properties
IUPAC Name |
2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c1-5-2-3-6(7(10)4-5)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJLGNQJDODQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/no-structure.png)

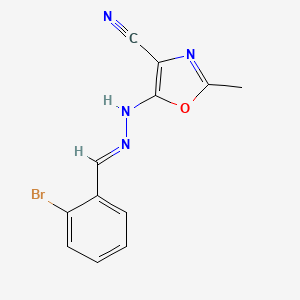
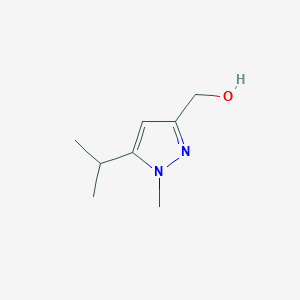
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
